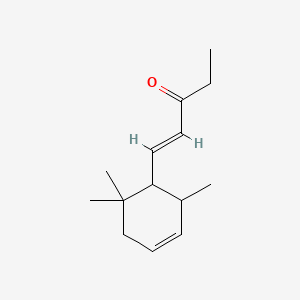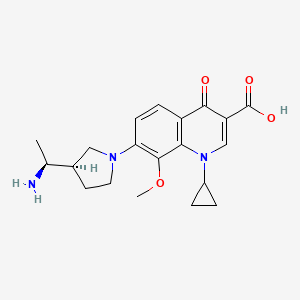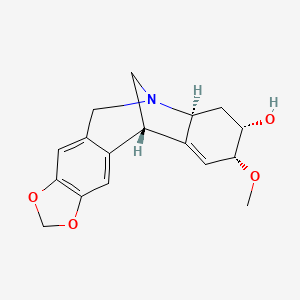
Coccinine, (+/-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coccinine, (+/-)-, is a chemical compound with a unique structure and properties It is known for its potential applications in various fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Coccinine, (+/-)-, involves several steps, including the use of specific reagents and reaction conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Detailed information on the specific synthetic routes and reaction conditions can be found in specialized chemical literature.
Industrial Production Methods: Industrial production of Coccinine, (+/-)-, requires large-scale synthesis techniques that ensure high yield and purity. These methods often involve the use of advanced equipment and technologies to optimize the reaction conditions and minimize impurities. The industrial production process is designed to be cost-effective and scalable to meet the demands of various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Coccinine, (+/-)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of Coccinine, (+/-)-, include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products: The major products formed from the reactions of Coccinine, (+/-)-, depend on the specific reagents and conditions used. These products can have different chemical and physical properties, making them suitable for various applications.
Applications De Recherche Scientifique
Coccinine, (+/-)-, has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, Coccinine, (+/-)-, is investigated for its therapeutic potential in treating various diseases. Additionally, it has applications in the industry, where it is used in the development of new materials and technologies.
Mécanisme D'action
The mechanism of action of Coccinine, (+/-)-, involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses, making Coccinine, (+/-)-, a valuable tool for studying biological systems and developing new therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds: Coccinine, (+/-)-, can be compared with other similar compounds based on its structure and properties. Some of the similar compounds include other alkaloids and organic molecules with comparable functional groups.
Uniqueness: What sets Coccinine, (+/-)-, apart from similar compounds is its unique combination of chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Conclusion
Coccinine, (+/-)-, is a versatile compound with significant potential in multiple fields Its unique properties and wide range of applications make it an important subject of study in scientific research and industry
Propriétés
Numéro CAS |
139068-98-7 |
|---|---|
Formule moléculaire |
C17H19NO4 |
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
(1S,13S,15S,16R)-16-methoxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.013,18]nonadeca-2,4(8),9,17-tetraen-15-ol |
InChI |
InChI=1S/C17H19NO4/c1-20-15-4-11-12-7-18(13(11)5-14(15)19)6-9-2-16-17(3-10(9)12)22-8-21-16/h2-4,12-15,19H,5-8H2,1H3/t12-,13-,14-,15+/m0/s1 |
Clé InChI |
MKYLOMHWHWEFCT-ZQDZILKHSA-N |
SMILES isomérique |
CO[C@@H]1C=C2[C@H](C[C@@H]1O)N3C[C@H]2C4=CC5=C(C=C4C3)OCO5 |
SMILES canonique |
COC1C=C2C(CC1O)N3CC2C4=CC5=C(C=C4C3)OCO5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


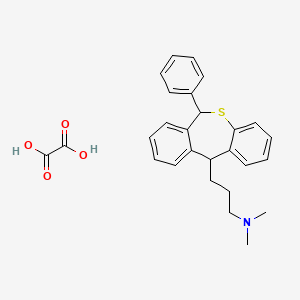
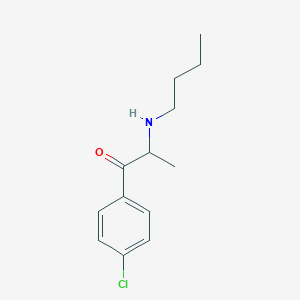
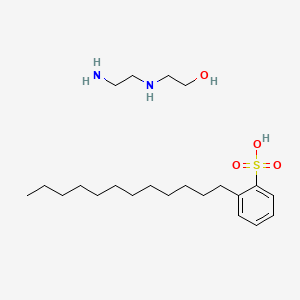
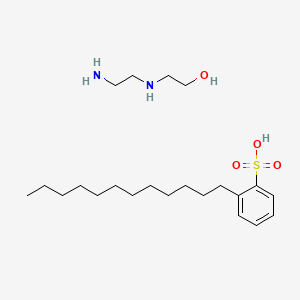

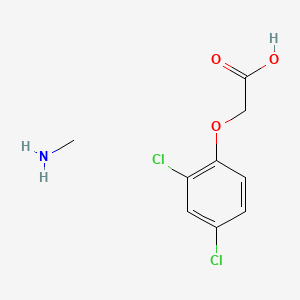
![[5-[hydroxy-(17-methyl-2,10,15,15-tetraoxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-trien-7-yl)methyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B12781521.png)
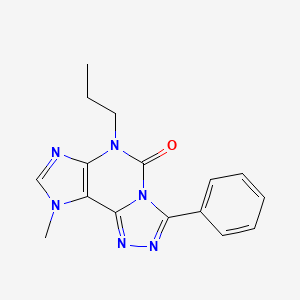
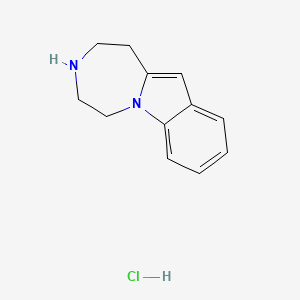
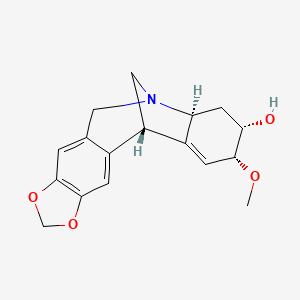
![1-[2-[4-anilino-4-(methoxymethyl)piperidin-1-yl]ethyl]-4-ethyltetrazol-5-one](/img/structure/B12781542.png)

